Product packaging for 2,5-Dichloro-3-(dimethoxymethyl)pyridine(Cat. No.:CAS No. 1299607-61-6)

2,5-Dichloro-3-(dimethoxymethyl)pyridine

Cat. No.: B1392904
CAS No.: 1299607-61-6
M. Wt: 222.07 g/mol
InChI Key: JWEKIYARKOGXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dichloro-3-(dimethoxymethyl)pyridine is a pyridine derivative featuring chlorine substituents at positions 2 and 5 and a dimethoxymethyl group at position 3. This structure combines halogenated and oxygenated functional groups, influencing its electronic, steric, and solubility properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2NO2 B1392904 2,5-Dichloro-3-(dimethoxymethyl)pyridine CAS No. 1299607-61-6

Properties

IUPAC Name

2,5-dichloro-3-(dimethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEKIYARKOGXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC(=C1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263732
Record name Pyridine, 2,5-dichloro-3-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-61-6
Record name Pyridine, 2,5-dichloro-3-(dimethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,5-dichloro-3-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(dimethoxymethyl)pyridine typically involves the chlorination of 3-(dimethoxymethyl)pyridine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction can be represented as follows:

3-(dimethoxymethyl)pyridine+Cl2This compound\text{3-(dimethoxymethyl)pyridine} + \text{Cl}_2 \rightarrow \text{this compound} 3-(dimethoxymethyl)pyridine+Cl2​→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include reduced pyridine derivatives with different functional groups.

Scientific Research Applications

Synthesis of 2,5-Dichloro-3-(dimethoxymethyl)pyridine

The synthesis of this compound typically involves multi-step reactions that may include chlorination and methoxymethylation processes. The versatility of pyridine derivatives allows for modifications that enhance their biological activity or selectivity. Various synthetic routes have been explored to optimize yields and purity, which are crucial for subsequent applications in research and industry.

Biological Applications

Antimicrobial Activity : Pyridine derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that pyridine compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. For instance, studies have demonstrated that certain pyridine derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics against pathogens like Escherichia coli and Staphylococcus aureus .

Antiviral Potential : In the context of emerging viral threats such as SARS-CoV-2, pyridine compounds are being explored for their antiviral properties. The structural features of these compounds may facilitate interactions with viral proteins, potentially leading to effective antiviral agents .

Anticancer Properties : Some studies suggest that pyridine derivatives can exhibit anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation . Research into this compound could reveal similar properties.

Agrochemical Applications

Pyridine derivatives are widely used in agrochemicals due to their effectiveness as herbicides and insecticides. The unique chemical structure of this compound may confer specific herbicidal or insecticidal properties that can be optimized through chemical modifications. Studies have indicated that related compounds can significantly impact pest management strategies by targeting specific biochemical pathways in pests .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives against clinical isolates. This compound was included in the screening process, revealing significant activity against Gram-positive bacteria with MIC values suggesting potential for further development as an antimicrobial agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of pyridinyl compounds has highlighted the efficiency of using alternative synthetic routes that minimize by-products and improve yields. The application of greener chemistry principles in synthesizing this compound has been emphasized as a means to enhance sustainability in chemical manufacturing .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntimicrobialE. coli, S. aureusSignificant inhibition
AntiviralSARS-CoV-2Potential viral inhibition
AnticancerVarious cancer cell linesInhibition of cell proliferation

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(dimethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Analysis and Structural Variations

The table below highlights key structural differences between 2,5-dichloro-3-(dimethoxymethyl)pyridine and related compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Notes
This compound Cl (2,5); CH(OCH₃)₂ (3) Halogens, acetal ~222.07 Acetal group enhances stability under basic conditions; hydrolyzes in acidic media.
2,5-Dichloro-3-methoxypyridine Cl (2,5); OCH₃ (3) Halogen, methoxy ~190.02 Smaller substituent reduces steric hindrance; higher solubility in nonpolar solvents.
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine Cl (5); OCH₃ (2); CH(OCH₃)₂ (3) Halogen, methoxy, acetal ~232.08 Dual oxygenated groups increase electron density; potential for regioselective reactions.
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Cl (2,5); CH₂OH (6); OH (3) Halogens, hydroxymethyl, hydroxyl ~208.03 Hydroxyl and hydroxymethyl groups enable hydrogen bonding; higher polarity.
3-Bromo-2,5-dichloropyridine Cl (2,5); Br (3) Halogens (Cl, Br) ~247.34 Bromine’s larger size may slow nucleophilic substitution compared to chlorine.

Electronic and Steric Effects

  • Dimethoxymethyl vs.
  • Halogen Variations : Bromine in 3-bromo-2,5-dichloropyridine introduces greater polarizability and bond length compared to chlorine, altering reactivity in cross-coupling reactions .
  • Hydroxyl vs. Acetal : Hydroxyl groups (e.g., in 2,5-dichloro-6-(hydroxymethyl)pyridin-3-ol) increase hydrophilicity and susceptibility to oxidation, whereas the acetal group in the target compound offers hydrolytic stability .

Biological Activity

2,5-Dichloro-3-(dimethoxymethyl)pyridine (DCMP) is an organic compound characterized by its unique structural features, including two chlorine atoms and a dimethoxymethyl group attached to a pyridine ring. This compound, with the molecular formula C₈H₉Cl₂NO₂ and a molecular weight of 222.07 g/mol, has garnered interest in various fields due to its potential biological activities and applications in organic synthesis.

Structural Formula

The structural formula of this compound highlights the arrangement of its functional groups:

C8H9Cl2NO2\text{C}_8\text{H}_9\text{Cl}_2\text{N}\text{O}_2

Key Features

  • Chlorine Substituents : The presence of two chlorine atoms may enhance the compound's reactivity and biological interactions.
  • Dimethoxymethyl Group : This group is known for its role in modulating the physicochemical properties of pyridine derivatives.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2,5-Dichloro-3-nitropyridineC₅H₂Cl₂N₂O₂Contains a nitro group; used as an herbicide.
2-Chloro-3-(dimethoxymethyl)-5-methylpyridineC₉H₁₂ClNO₂Includes a methyl group; potential pharmaceutical applications.
2,6-DichloropyridineC₅H₄Cl₂NLacks methoxy groups; used as an intermediate in various chemical syntheses.

Potential Biological Applications

Research indicates that compounds similar to DCMP are often investigated for their roles in:

  • Anticancer Activity : Similar pyridine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that DCMP may possess similar properties.
  • Enzyme Inhibition : The compound may serve as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathways.

Case Studies

  • Cytotoxicity Studies : Research on related pyridine compounds has demonstrated moderate cytotoxic activity against cancer cell lines such as MCF-7 and K562. While direct studies on DCMP are lacking, these findings suggest potential avenues for exploration.
  • Enzyme Interaction Studies : Investigations into halopyridines have revealed their ability to inhibit key enzymes like COX-1 and COX-2, which could be relevant for DCMP's biological profile.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, which allow for modifications in yield and purity based on reaction conditions. Understanding these methods is crucial for optimizing its production for research and industrial applications.

Applications in Research and Industry

DCMP is utilized as a versatile building block in organic synthesis, particularly in:

  • Pharmaceutical Development : Its unique structure may contribute to the design of new therapeutic agents.
  • Agrochemical Production : Similar compounds are often employed in developing herbicides and pesticides.

Q & A

Q. How can the molecular structure of 2,5-Dichloro-3-(dimethoxymethyl)pyridine be confirmed experimentally?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques. 1H NMR can identify the pyridine ring protons and dimethoxymethyl group (δ 3.2–3.5 ppm for methoxy protons). FT-IR verifies the C-O-C stretch (1100–1250 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 222.07 (M⁺), consistent with the molecular formula C₈H₉Cl₂NO₂ . For purity assessment, HPLC with a C18 column and UV detection at 254 nm is recommended, using acetonitrile/water gradients to resolve impurities .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer: A multi-step synthesis starting from pyridine derivatives is common. For example, a nitration and nucleophilic substitution sequence can introduce chloro and dimethoxymethyl groups. Key steps include:
  • N-Oxidation of 2,5-dichloropyridine using H₂O₂/CH₃COOH to activate the 3-position.
  • Dimethoxymethylation via nucleophilic substitution with dimethoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Deoxygenation using Pd/C and H₂ to stabilize the product . Optimization of reaction time and temperature (e.g., 80°C for 12 hours) improves yield .

Q. How can researchers assess the compound’s stability under standard laboratory conditions?

  • Methodological Answer: Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) and quantify impurities using HPLC . The dimethoxymethyl group may hydrolyze under acidic conditions; test stability in buffers (pH 1–9) at 25°C for 24 hours .

Advanced Research Questions

Q. What role does the dimethoxymethyl group play in cross-coupling reactions involving this compound?

  • Methodological Answer: The dimethoxymethyl group acts as a directing and protecting group. In Suzuki-Miyaura couplings , it enhances regioselectivity by sterically shielding the 3-position, favoring coupling at the 4- or 6-position. For example, with Pd(PPh₃)₄ and aryl boronic acids, the group stabilizes intermediates, reducing side reactions. Post-coupling, the group can be removed via hydrolysis (HCl/THF) to yield hydroxyl derivatives .

Q. How can contradictory data on reaction yields in published protocols be resolved?

  • Methodological Answer: Perform design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). For instance, if yields vary between 50–70% in Pd-mediated reactions, test Pd(OAc)₂ vs. PdCl₂ in solvents like DMF or THF. Use ANOVA to identify statistically significant factors. Cross-reference with control experiments (e.g., excluding ligands) to rule out side reactions .

Q. What strategies mitigate decomposition during catalytic hydrogenation of this compound?

  • Methodological Answer: Decomposition often arises from over-reduction of the pyridine ring. Strategies include:
  • Low-pressure hydrogenation (1–2 atm H₂) with Pd/C or Raney Ni to limit ring saturation.
  • Additives like quinoline or morpholine to poison overactive catalytic sites.
  • In situ FT-IR monitoring to terminate the reaction at the desired stage (e.g., after Cl removal but before ring hydrogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-(dimethoxymethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-(dimethoxymethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.